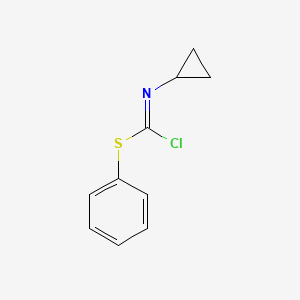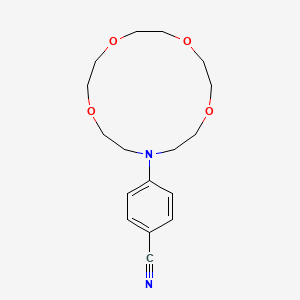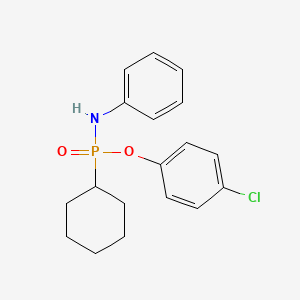
Diazene, (4-methylphenyl)phenyl-, monooxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-methylphenyl)phenyl-, monooxide is an organic compound with the molecular formula C13H12N2O It is a derivative of azobenzene, where one of the phenyl groups is substituted with a 4-methylphenyl group and the nitrogen-nitrogen double bond is oxidized to form a monooxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (4-methylphenyl)phenyl-, monooxide typically involves the oxidation of the corresponding azobenzene derivative. One common method is the oxidation of (4-methylphenyl)phenyl diazene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of oxidizing agent and solvent, as well as the reaction temperature and time, are critical factors in the industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dioxides or other oxidized derivatives.
Reduction: It can be reduced back to the corresponding azobenzene derivative using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or 4-methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, organic solvents (dichloromethane, acetonitrile), room temperature.
Reduction: Sodium borohydride, hydrogen gas, catalysts (palladium on carbon), organic solvents (ethanol, methanol).
Substitution: Electrophiles (halogens, nitro groups), catalysts (Lewis acids), organic solvents (chloroform, benzene).
Major Products:
Oxidation: Dioxides, other oxidized derivatives.
Reduction: Azobenzene derivatives.
Substitution: Substituted phenyl or 4-methylphenyl derivatives.
Aplicaciones Científicas De Investigación
Diazene, (4-methylphenyl)phenyl-, monooxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (4-methylphenyl)phenyl-, monooxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond and phenyl groups. The compound can undergo redox reactions, participate in electron transfer processes, and form complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Azobenzene: The parent compound with a nitrogen-nitrogen double bond and two phenyl groups.
Diazene, (4-methoxyphenyl)phenyl-: A derivative with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A compound with two 4-methoxyphenyl groups and an oxidized nitrogen-nitrogen double bond.
Uniqueness: Diazene, (4-methylphenyl)phenyl-, monooxide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The monooxide functional group also adds to its distinct properties, making it different from other azobenzene derivatives.
Propiedades
Número CAS |
120918-39-0 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(4-methylphenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C13H12N2O/c1-11-7-9-12(10-8-11)14-15(16)13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
LOUNBGKTTREKBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)

![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)



